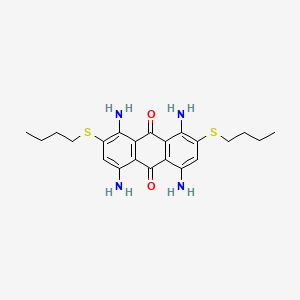

1,4,5,8-Tetraamino-2,7-bis(butylsulfanyl)anthracene-9,10-dione

Beschreibung

1,4,5,8-Tetraamino-2,7-bis(butylsulfanyl)anthracene-9,10-dione is an anthraquinone derivative characterized by four amino groups at positions 1, 4, 5, and 8, and two butylsulfanyl (-S-C₄H₉) substituents at positions 2 and 5. The anthracene core provides a planar aromatic system, while the amino groups enable hydrogen bonding and solubility in polar solvents. The butylsulfanyl substituents introduce electron-donating and hydrophobic effects, distinguishing it from oxygen-based analogs (e.g., alkoxy or phenoxy derivatives).

Eigenschaften

CAS-Nummer |

88605-75-8 |

|---|---|

Molekularformel |

C22H28N4O2S2 |

Molekulargewicht |

444.6 g/mol |

IUPAC-Name |

1,4,5,8-tetraamino-2,7-bis(butylsulfanyl)anthracene-9,10-dione |

InChI |

InChI=1S/C22H28N4O2S2/c1-3-5-7-29-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)30-8-6-4-2/h9-10H,3-8,23-26H2,1-2H3 |

InChI-Schlüssel |

LXXHLKYSLSHOIA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCSC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)SCCCC)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. The process generally includes:

Nitration: Introduction of nitro groups to the anthracene core.

Reduction: Conversion of nitro groups to amino groups using reducing agents like tin(II) chloride or hydrogenation.

Thioetherification: Introduction of butylthio groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups or other oxidation states.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The butylthio groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.

Nucleophiles: Thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various thioether derivatives.

Wissenschaftliche Forschungsanwendungen

1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione has several scientific research applications:

Materials Science: Used in the development of organic semiconductors and conductive polymers.

Chemistry: Serves as a building block for synthesizing more complex molecules.

Industry: May be used in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(butylthio)anthracene-9,10-dione involves its interaction with molecular targets through its amino and butylthio groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in materials science, the compound’s electronic properties are crucial, while in biology, its ability to bind to specific proteins or DNA may be of interest.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent effects:

Substituent Effects on Properties

- Electron-Donating vs. Electron-Withdrawing Groups: Butylsulfanyl groups are moderately electron-donating due to sulfur’s polarizability, enhancing charge transport in organic electronics compared to oxygen-based substituents (e.g., alkoxy) . Chlorophenoxy groups (electron-withdrawing) reduce electron density on the anthracene core, altering redox properties .

- Solubility and Bioavailability: Alkoxy (e.g., pentyloxy) and aryloxy (e.g., phenoxy) groups improve solubility in non-polar media, while amino groups aid in aqueous solubility . Butylsulfanyl’s hydrophobicity may limit water solubility but enhance membrane permeability in drug delivery .

- Biological Activity: Amino groups facilitate DNA intercalation and protein binding, as seen in mitoxantrone’s anticancer mechanism . Butylsulfanyl groups could modulate cytotoxicity by altering metabolic stability .

Key Research Findings and Contradictions

- Thermal Stability: Phenoxy-substituted anthraquinones (e.g., 3-heptylphenoxy) exhibit higher thermal stability (~300°C) compared to alkyloxy derivatives (~250°C) . Sulfanyl groups may lower decomposition temperatures due to weaker C-S bonds.

- Biological Efficacy: While mitoxantrone’s hydroxy-amino structure is critical for topoisomerase inhibition , amino-sulfanyl derivatives might exhibit divergent mechanisms, such as ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.